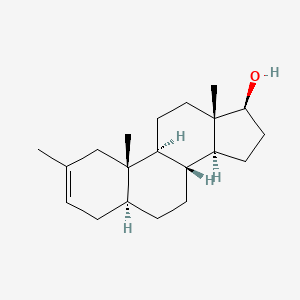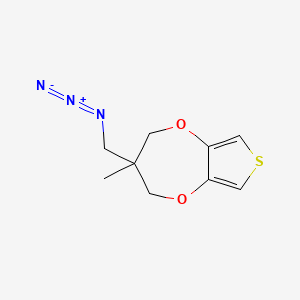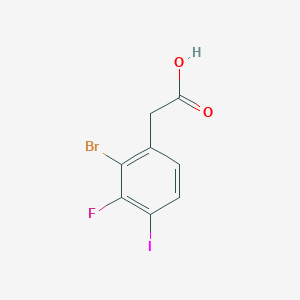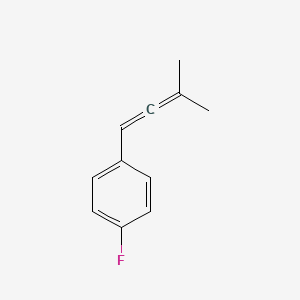
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a fluoro group and a 3-methylbuta-1,2-dien-1-yl group
Méthodes De Préparation
The synthesis of 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene typically involves the reaction of fluorobenzene with a suitable alkyne or allene precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where fluorobenzene reacts with an alkyne in the presence of a palladium catalyst and a base . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro group activates the benzene ring towards electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydrofluorobenzenes.
Addition Reactions: The allene moiety can undergo addition reactions with halogens or hydrogen halides, leading to the formation of dihalides or halogenated derivatives.
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like bromine for addition reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated aromatic compounds.
Mécanisme D'action
The mechanism by which 1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluoro group can enhance binding affinity and specificity to these targets, while the allene moiety can participate in various chemical transformations. Pathways involved may include electrophilic aromatic substitution and addition reactions, leading to the formation of reactive intermediates that interact with biological molecules .
Comparaison Avec Des Composés Similaires
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)benzene can be compared with other similar compounds, such as:
Fluorobenzene: Lacks the allene moiety and has different reactivity and applications.
1-Fluoro-4-(3-methylbuta-1,3-dien-1-yl)benzene: Similar structure but with a different position of the double bonds, leading to variations in chemical behavior and applications.
1-Fluoro-4-(3-methylbuta-1,2-dien-1-yl)-2-methylbenzene: Contains an additional methyl group, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
221312-23-8 |
|---|---|
Formule moléculaire |
C11H11F |
Poids moléculaire |
162.20 g/mol |
InChI |
InChI=1S/C11H11F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h4-8H,1-2H3 |
Clé InChI |
DCGOBRONIOMJQZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CC1=CC=C(C=C1)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


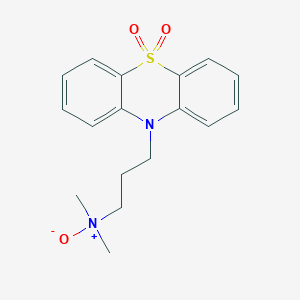
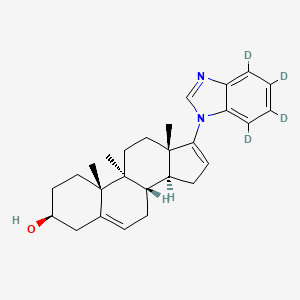


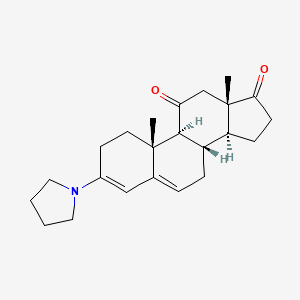
![5-chloro-7-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-1H-1,8-naphthyridin-2-one](/img/structure/B13431029.png)
![(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 3-[[4-[2-(1H-diazirin-3-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B13431039.png)
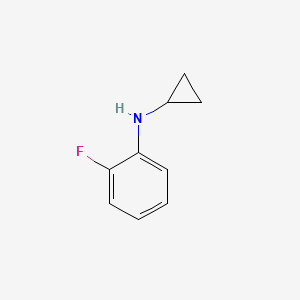

![(2Z)-1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)-2-buten-1-one](/img/structure/B13431070.png)
